Mechanistic Divergence: (-)-Eleutherin as a Reversible Topoisomerase II Catalytic Inhibitor vs. Irreversible Inhibitors
(-)-Eleutherin inhibits DNA topoisomerase II via a mechanism distinct from its structural analogs. In a systematic study of the catalytic cycle, (-)-Eleutherin (1) inhibited the enzyme by inducing religation and dissociation from DNA in the presence of ATP, resulting in a slowing of the catalytic cycle [1]. This is a reversible effect. In contrast, β-lapachone (2) acted as an irreversible inhibitor under the same conditions, while α-lapachone (3) inhibited initial non-covalent binding and was also irreversible [1].
| Evidence Dimension | Topoisomerase II Inhibition Mechanism & Reversibility |
|---|---|
| Target Compound Data | Reversible; slows catalytic cycle by inducing religation/dissociation. |
| Comparator Or Baseline | β-lapachone: Irreversible inhibitor. α-lapachone: Irreversible; inhibits initial binding and induces religation. |
| Quantified Difference | Qualitative difference in mechanism: Reversible vs. Irreversible. |
| Conditions | In vitro DNA topoisomerase II catalytic cycle assays with ATP. |
Why This Matters
This mechanistic difference dictates the cellular response and therapeutic window; a reversible catalytic inhibitor may have a different toxicity profile and efficacy in cancer models compared to irreversible poisons or dual-mechanism inhibitors.
- [1] Krishnan, P., et al. (2000). Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives—eleutherin, α lapachone, and β lapachone. Biochemical Pharmacology, 60(9), 1367-1379. View Source
